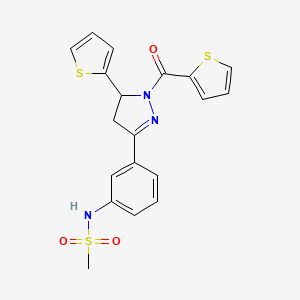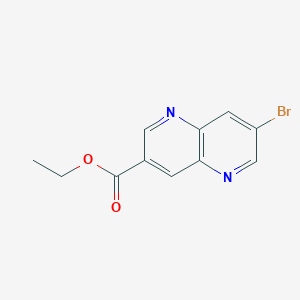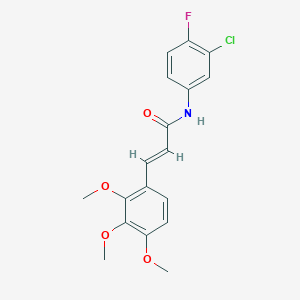
N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide” is a complex organic compound. It contains a fluorine atom and a chlorine atom attached to a phenyl ring, which is then attached to an acrylamide group. Another phenyl ring with three methoxy groups is also attached to the acrylamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenylamine with an acryloyl chloride derivative in the presence of a base. The trimethoxyphenyl group could be introduced through a Friedel-Crafts acylation or a similar reaction.Molecular Structure Analysis
The molecule likely has a planar structure due to the conjugation of the double bond in the acrylamide group with the phenyl rings. The electron-donating methoxy groups and the electron-withdrawing fluorine and chlorine atoms would create interesting electronic effects within the molecule.Chemical Reactions Analysis
As an acrylamide, this compound could participate in various reactions such as polymerization or addition reactions at the double bond. The presence of the methoxy groups could make the second phenyl ring susceptible to electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature, and due to the polar amide group and the presence of several other polar groups, it’s likely to have some degree of water solubility.Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching in Protein Studies
Acrylamide derivatives have been used to study protein structures through fluorescence quenching. This technique is essential for understanding protein folding, conformational changes, and interactions. For example, acrylamide has been identified as an efficient quencher of tryptophanyl fluorescence, offering insights into the exposure of tryptophanyl residues in proteins, which is crucial for studying protein conformation and dynamics (Eftink & Ghiron, 1976).
Polymerization and Detection in Gel Electrophoresis
Acrylamide-based polymers are widely used in gel electrophoresis for the separation and analysis of proteins and nucleic acids. For instance, a method was developed to detect tritium-labelled proteins and nucleic acids in polyacrylamide gels, demonstrating acrylamide's role in advancing molecular biology research techniques (Bonner & Laskey, 1974).
Antipathogenic Activity of Acrylamide Derivatives
Research has explored the antipathogenic activity of acrylamide derivatives, indicating their potential as antimicrobial agents. For instance, a study on new thiourea derivatives showcased significant antipathogenic effects, especially against biofilm-forming bacteria, highlighting the therapeutic and preventive applications of acrylamide derivatives in combating microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Sensor Development for Metal Ion Detection
Acrylamide derivatives have been utilized in developing sensors for detecting metal ions, demonstrating their application in environmental monitoring and safety. For example, copolymers of acrylamide have been designed for the sensitive and selective detection of Fe3+ ions in aqueous solutions, showcasing the role of acrylamide derivatives in creating advanced materials for environmental analysis (Wang, Guan, Hu, & Su, 2008).
Safety And Hazards
Acrylamides are often hazardous due to their reactivity, and this compound is likely no exception. Proper safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. If it shows promise as a drug, further studies would be needed to determine its efficacy and safety. If it’s used in materials science, research could focus on optimizing its properties for specific applications.
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-23-15-8-4-11(17(24-2)18(15)25-3)5-9-16(22)21-12-6-7-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXQPCBIHJYOO-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)
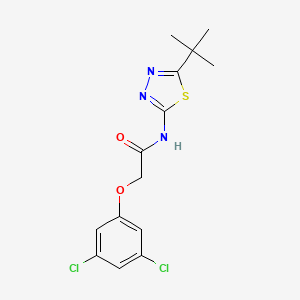
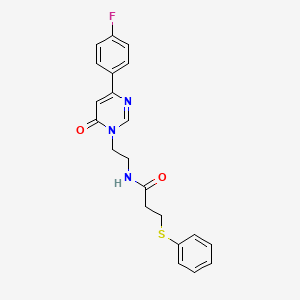
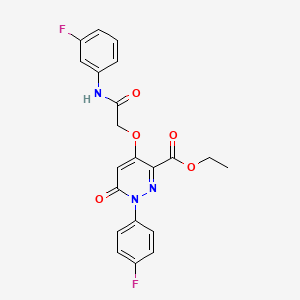
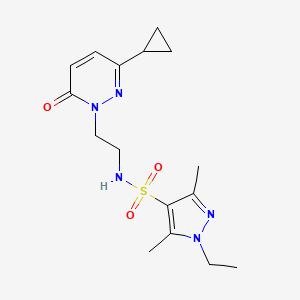
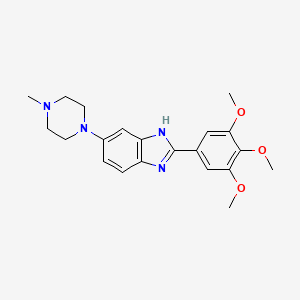
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2962813.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)
![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)
![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)
